Product packaging for 7-Azaspiro[4.6]undecan-6-one(Cat. No.:)

7-Azaspiro[4.6]undecan-6-one

Cat. No.: B13313430
M. Wt: 167.25 g/mol
InChI Key: ZXNPOSHZQNRIHR-UHFFFAOYSA-N
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Description

7-Azaspiro[4.6]undecan-6-one ( 103323-87-1) is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It belongs to the class of azaspirocyclic compounds, which are characterized by two rings connected by a single spiro atom, in this case, a nitrogen atom . This specific architecture consists of a cyclopentane ring and a cycloheptane ring joined via a spiro-fused nitrogen atom, which is also part of a lactam (cyclic amide) functional group . The rigid and three-dimensional geometry of spirocyclic scaffolds like this one makes them highly valuable in medicinal chemistry and drug discovery . Their unique structure allows for fine-tuning of a molecule's conformational and physicochemical properties, making them privileged structures for exploring new chemical space and for the synthesis of biologically active molecules . The 1-azaspiro[4.5]decane and related ring systems are found in a number of alkaloid natural products and have been investigated for a wide range of biological activities . As a building block, this compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B13313430 7-Azaspiro[4.6]undecan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[4.6]undecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-10(5-1-2-6-10)7-3-4-8-11-9/h1-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNPOSHZQNRIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Azaspiro 4.6 Undecan 6 One and Analogues

Strategies for Constructing Spirocyclic Nitrogen Heterocycles

The assembly of the azaspiro[4.6]undecane framework can be achieved through several strategic bond-forming processes, including making bonds within a single precursor molecule (intramolecular), expanding an existing ring, or combining multiple simple molecules in a cascade of reactions.

Intramolecular Cyclization Approaches to the Azaspiro[4.6]undecane Skeleton

Intramolecular cyclization is a foundational strategy for forming cyclic structures, including spirocycles. mdpi.com This approach involves a linear or macrocyclic precursor that already contains most of the necessary atoms for the final structure. The key step is the formation of a new bond that closes the ring. For azaspirocycles, common methods include intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center within the same molecule, and N-acylation. mdpi.com

The synthesis of 2-azaspiro[4.6]undec-7-enes, for instance, has been achieved through an intramolecular cyclizative coupling reaction, demonstrating the feasibility of forming this specific ring system via internal bond formation. researchgate.net Another powerful technique involves 1,3-dipolar cycloaddition, where a nitrone group within a molecule reacts with a tethered alkene to form the heterocyclic ring in a highly controlled manner. mdpi.com These methods are advantageous for establishing the core structure with potentially high stereoselectivity.

Ring Expansion Reactions for Accessing 7-Azaspiro[4.6]undecane Cores

Ring expansion reactions provide an alternative and powerful route to seven-membered rings, which can be challenging to form directly. semanticscholar.org These methods typically start with a smaller, more readily available five- or six-membered ring and enlarge it by one or more atoms.

A classic example is the Tiffeneau–Demjanov rearrangement, which can expand a cyclic ketone by one carbon. vanderbilt.edu This process involves converting a cyclic amino alcohol to a ketone with an enlarged ring via diazotization. This strategy is particularly relevant for creating the seven-membered azepane ring of the azaspiro[4.6]undecane core from a six-membered piperidine (B6355638) precursor. thieme-connect.com More modern approaches include siloxy-epoxide semipinacol ring expansions and cascade reactions designed to facilitate the formation of medium-sized rings. nih.govwhiterose.ac.uk For example, a cyclisation/ring expansion cascade can be designed where a linear precursor first forms a smaller, stable ring that subsequently rearranges to the larger, desired ring system. whiterose.ac.uk

Cascade and One-Pot Methodologies in Azaspiro[4.6]undecane Synthesis

The synthesis of spirocyclic and other polycyclic nitrogen heterocycles is well-suited to cascade strategies. researchgate.netnih.gov For instance, a Prins cyclization can be combined with a Schmidt reaction in a tandem protocol to construct complex azaspiro skeletons. sci-hub.se In this sequence, a Lewis acid promotes an initial cyclization to form an intermediate that, under the same acidic conditions, undergoes rearrangement to yield the final spirocyclic product. sci-hub.se Such elegant strategies allow for the rapid assembly of complex molecular architectures from simpler starting materials in a single operation. rsc.org

Table 1: Overview of Synthetic Strategies for Azaspiro[4.6]undecane Skeletons

Strategy Description Key Features
Intramolecular Cyclization A single precursor molecule undergoes ring closure to form the spirocyclic system. High control over stereochemistry, relies on well-designed precursors.
Ring Expansion A smaller, pre-existing ring is enlarged to form the seven-membered ring of the core. Accesses thermodynamically less favored medium-sized rings from stable precursors.
Cascade/One-Pot Reactions Multiple bond-forming events occur sequentially in a single reaction vessel. Highly efficient, reduces steps and waste, builds molecular complexity rapidly.

Precursor Design and Functionalization in 7-Azaspiro[4.6]undecan-6-one Synthesis

The success of any synthetic strategy hinges on the availability of suitable starting materials. The design of precursors for this compound synthesis must incorporate the necessary functional groups and structural elements to facilitate the key ring-forming reactions.

Utilization of Ketone Precursors and Amine Reactants

The structure of this compound, which contains a lactam (a cyclic amide), points directly to the use of amine and carbonyl functionalities in its precursors. A common retrosynthetic disconnection involves breaking the amide bond, revealing a linear amino acid precursor, or breaking a carbon-carbon bond adjacent to the spirocenter.

Syntheses often employ cyclic ketones as foundational building blocks. google.com For example, a suitably substituted cyclopentanone (B42830) can serve as the five-membered ring precursor, while the seven-membered ring is constructed from a linear chain containing an amine. Alternatively, a pre-formed seven-membered ring ketone (azepan-4-one) can be used as a scaffold onto which the five-membered ring is built. arkat-usa.org The ring opening of ε-caprolactone, a seven-membered lactone, is another established method for generating a linear seven-carbon chain with a ketone or a precursor to a ketone at a specific position. arkat-usa.org

Table 2: Examples of Precursor Components for Azaspirocycle Synthesis

Precursor Type Role in Synthesis Example Compound
Cyclic Ketone Provides the carbon framework for one of the rings. Cyclopentanone, Azepan-4-one
Amine Reactant Serves as the nitrogen source for the heterocyclic ring. Benzylamine, Ammonia
Lactone Can be opened to provide a linear keto-acid or keto-alcohol precursor. ε-Caprolactone
Amino Alcohol Used in ring-expansion reactions like the Tiffeneau-Demjanov rearrangement. 1-aminomethylcyclohexanol

Stereocontrolled Approaches from Chiral Building Blocks

Achieving stereocontrol, particularly at the spirocenter, is a significant challenge in the synthesis of complex molecules. The use of chiral building blocks, which are enantiomerically pure starting materials derived from natural sources (the "chiral pool") or prepared by asymmetric synthesis, is a primary strategy to address this. nih.gov

The pharmaceutical industry has a high demand for single-enantiomer drugs, which drives the development of methods for producing chiral intermediates. nih.gov In the context of this compound, a stereocontrolled synthesis could begin with a chiral amino acid, a chiral amine, or a chiral ketone. sigmaaldrich.com This pre-existing stereocenter can then influence the stereochemical outcome of subsequent reactions, a process known as diastereoselection. For example, an intramolecular cyclization on a substrate containing a chiral center can lead to the preferential formation of one diastereomer of the spirocyclic product. While specific examples for this compound are not extensively detailed, the principles of asymmetric synthesis using chiral catalysts or chiral starting materials are broadly applicable and represent the state-of-the-art for producing enantiomerically pure complex molecules. mdpi.com

Metal-Mediated and Catalytic Processes for Azaspiro[4.6]undecan-6-one Formation

The formation of the this compound core can be efficiently achieved through various catalytic methods. These approaches offer advantages in terms of reaction conditions and the potential for asymmetric synthesis, a critical aspect for the development of new therapeutic agents.

Iron-Catalyzed Cyclization Reactions and Their Mechanistic Insights

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to catalysis by precious metals. In the context of N-heterocycle synthesis, iron catalysts have been shown to facilitate intramolecular cyclization reactions to form lactams. arabjchem.org While a direct iron-catalyzed synthesis of this compound is not extensively documented, the underlying principles can be extrapolated from related transformations.

The proposed mechanism for such a cyclization would likely involve the iron-catalyzed activation of a suitable precursor, such as an N-cycloheptyl-substituted β-keto amide bearing an alkenyl group. The iron catalyst could coordinate to the enolate of the β-keto amide, facilitating an intramolecular nucleophilic attack of the enolate onto the tethered alkene. This cyclization would generate the spirocyclic ring system. Mechanistic studies on similar iron-catalyzed amidations suggest the reaction may proceed through a stepwise radical pathway involving hydrogen atom abstraction followed by radical rebound. researchgate.net

A plausible catalytic cycle, based on related iron-catalyzed C-H amidation reactions, is depicted below:

StepDescriptionIntermediate
1Coordination of the β-keto amide substrate to the iron catalyst.Substrate-Catalyst Complex
2Formation of an iron enolate.Iron Enolate
3Intramolecular nucleophilic attack of the enolate on the alkene.Spirocyclic Intermediate
4Protonation and release of the product, regenerating the catalyst.This compound

Further research is required to optimize the reaction conditions, including the choice of iron precursor, ligands, and solvent, to achieve high yields and selectivity for the synthesis of this compound.

Application of Organocatalysis in Spiroannulation to Azaspiro[4.6]undecane Systems

Organocatalysis has revolutionized asymmetric synthesis by providing a powerful tool for the construction of chiral molecules without the need for metal catalysts. In the synthesis of spirocyclic compounds, organocatalysts can effectively control the stereochemical outcome of the reaction.

The application of organocatalysis to the synthesis of azaspiro[4.6]undecane systems can be envisioned through a Michael addition/cyclization cascade reaction. For instance, a chiral amine catalyst could activate a cycloheptanone (B156872) derivative to form a nucleophilic enamine. This enamine could then react with an α,β-unsaturated amide in a stereoselective Michael addition. Subsequent intramolecular cyclization of the resulting intermediate would furnish the desired this compound scaffold with high enantioselectivity.

The stereochemical outcome of such reactions is typically governed by the formation of a well-organized transition state involving the catalyst, the nucleophile, and the electrophile, often through a network of hydrogen bonds. beilstein-journals.org Cinchona alkaloids and their derivatives are a class of organocatalysts that have proven to be highly effective in promoting enantioselective transformations of β-keto amides. researchgate.netrsc.org

Catalyst TypeProposed ReactionKey Feature
Chiral Primary/Secondary AmineEnamine catalysis for Michael additionFormation of a chiral enamine intermediate
Chiral Phosphoric AcidBrønsted acid catalysisActivation of the electrophile
Cinchona Alkaloid DerivativeBifunctional catalysisActivation of both nucleophile and electrophile

The development of specific organocatalytic methods for the synthesis of this compound would be a significant advancement, providing access to enantiomerically pure forms of this important heterocyclic system.

Chemo-, Regio-, and Diastereoselective Control in this compound Synthesis

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound. The presence of multiple reactive sites and the potential for the formation of various isomers necessitate careful control over the reaction conditions and the choice of reagents.

Chemoselectivity is crucial when the precursor molecule contains multiple functional groups that could potentially react. For example, in the cyclization of a precursor containing both an amide and an ester, the reaction must be directed to favor the formation of the lactam over the lactone. This can often be achieved by carefully selecting the catalyst and reaction conditions.

Regioselectivity becomes important when the cyclization can lead to the formation of different ring sizes or substitution patterns. In the context of the synthesis of this compound from an N-alkenyl-β-keto amide, the cyclization must be controlled to favor the formation of the desired spiro[4.6] system over other possible bicyclic products. The regioselectivity of such cascade reactions can be influenced by the nature of the catalyst and the substitution pattern of the starting materials. nih.gov

Diastereoselectivity is a key consideration when the target molecule contains multiple stereocenters. The relative configuration of these stereocenters can have a profound impact on the biological activity of the molecule. The stereoselective synthesis of spirocyclic γ-lactams has been achieved through various methods, including [3+2] cycloaddition reactions. nih.gov The diastereoselectivity of these reactions is often controlled by the steric and electronic properties of the reactants and the catalyst.

The following table summarizes some strategies for achieving selectivity in the synthesis of spiro-γ-lactams:

SelectivityStrategyExample
ChemoselectivityCatalyst controlPreferential activation of the amide over an ester functional group.
RegioselectivitySubstrate controlUse of specific substitution patterns to favor the desired cyclization pathway. nih.gov
DiastereoselectivityStereocontrolled cycloadditionUse of chiral auxiliaries or catalysts to induce facial selectivity in a [3+2] cycloaddition. nih.gov

Stereochemical Aspects of 7 Azaspiro 4.6 Undecan 6 One Architectures

Control of Spirocenter Stereochemistry in Azaspiro[4.6]undecan-6-one Systems

Achieving control over the stereochemistry of the spirocyclic carbon is a central theme in the synthesis of azaspiro[4.6]undecan-6-one and related spiro-γ-lactam systems. The strategies employed often rely on substrate control, where existing stereocenters in the precursor molecule direct the formation of the new spirocenter, or on reagent control, where a chiral catalyst or auxiliary dictates the stereochemical outcome.

One prominent strategy involves intramolecular cyclization reactions where the stereochemistry of the spirocenter is influenced by the geometry of the starting materials. For instance, the FeCl₃-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings proceeds through a complex cascade involving ring expansion and cyclization, where the stereochemical outcome is dependent on the configuration of the bicyclo[4.1.0]heptan-2-ol precursor. researchgate.net

Formal [3+2] cycloaddition reactions have also been developed to construct the spiro-γ-lactam core stereoselectively. nih.gov In one example, the reaction of a formamide-derived intermediate with an α,β-unsaturated carbonyl compound, followed by oxidation, yielded the target spiro-γ-lactam as a single isolated diastereomer. nih.gov This demonstrates how the concerted or stepwise nature of the cycloaddition can effectively translate the stereochemical information from the reactants to the final spirocyclic product.

Another approach involves the stereoselective radical translocation-cyclization reaction, which has been explored for the synthesis of related spiro-δ-lactams and showcases a potential pathway for controlling spirocenter stereochemistry in similar lactam systems. uc.pt The choice of catalyst and reaction conditions is paramount in these transformations to achieve high diastereoselectivity. For example, the use of a simple Co(II)/chiral spiro phosphoric acid (SPA) binary system has been reported for the enantioselective synthesis of spiro-γ-lactams via a sequential C-H olefination/asymmetric [4+1] spirocyclization. researchgate.net

Enantioselective and Diastereoselective Syntheses of Azaspiro[4.6]undecanones

The development of enantioselective and diastereoselective methods is crucial for accessing stereochemically pure azaspiro[4.6]undecanones, which is essential for investigating their biological activities.

Diastereoselective Syntheses: Many synthetic routes to spiro-γ-lactams result in the formation of diastereomers. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, has been applied to the synthesis of spiro-β-lactams, often proceeding in a diastereoselective manner to yield cis products as the major or single stereoisomer. uc.pt While targeting a different lactam ring size, the principles of facial selectivity are applicable. A highly stereospecific cycloaddition reaction using chiral rigid 1-azadienes as dienophiles with cyclopentadiene (B3395910) has been shown to form spiro-γ-lactams with four stereogenic centers, demonstrating excellent control over the relative stereochemistry. acs.org In another example, a formal [3+2] cycloaddition followed by an oxidation step produced a complex spiro-γ-lactam as a single isolated diastereomer, highlighting the high level of diastereocontrol achievable. nih.gov

Enantioselective Syntheses: Enantioselective synthesis aims to produce one enantiomer of a chiral molecule preferentially. This is often achieved using chiral catalysts or auxiliaries.

Catalytic Asymmetric Reactions: An unprecedented enantioselective synthesis of spiro-γ-lactams was achieved using a cobalt(II)/chiral spiro phosphoric acid (SPA) system, affording products with up to 98% enantiomeric excess (ee). researchgate.net The Pummerer-type reaction of a chiral vinylic sulphoxide with allylmagnesium bromide has been used to create an asymmetric quaternary carbon center with 96% ee, a key step in the synthesis of (-)-sibirine, which features a 2-azaspiro[5.5]undecane skeleton. rsc.org

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. The use of (S)- or (R)-tert-butanesulfinamide as a chiral auxiliary has enabled the stereoselective synthesis of various nitrogen-containing heterocycles, including precursors to homotropanones. mdpi.com

The following table summarizes selected stereoselective synthetic methods for spiro-lactams, illustrating the conditions and outcomes.

Synthetic MethodTarget SystemStereoselectivity AchievedReference
Formal [3+2] Cycloaddition / OxidationSpiro-γ-lactamSingle isolated diastereomer nih.gov
Zn-Mediated Allylation of Sulfinyl KetiminesSpiro-α-methylene-γ-lactamsDiastereomeric ratio (dr) up to 95:5 thieme-connect.com
Co(II)/Chiral SPA Catalyzed [4+1] SpirocyclizationSpiro-γ-lactamsUp to 98% enantiomeric excess (ee) researchgate.net
Staudinger ReactionPeptidomimetic spiro-β-lactamscis products as major or single stereoisomer uc.pt
Cycloaddition of Chiral 1-AzadienesSpiro-γ-lactamsHighly stereospecific formation of four stereogenic centers acs.org
Pummerer-type Reaction with Chiral Sulphoxide2-Azaspiro[5.5]undecane precursor96% enantiomeric excess (ee) rsc.org

Assignment of Absolute Configuration (e.g., using Electronic Circular Dichroism and Nuclear Magnetic Resonance techniques)

Determining the absolute configuration of a chiral molecule like 7-azaspiro[4.6]undecan-6-one is a non-trivial task that requires sophisticated analytical techniques. The unambiguous assignment of stereochemistry is often accomplished by a combination of spectroscopic methods and X-ray crystallography. numberanalytics.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of three-dimensional molecular structure in the solid state, including the absolute configuration of all stereocenters. numberanalytics.com For many complex spirocyclic systems, including spiro-γ-lactam derivatives, X-ray analysis has been the gold standard for structural assignment. nih.govacs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated for possible stereoisomers using computational methods like time-dependent density functional theory (TD-DFT), the absolute configuration can be assigned. nih.govresearchgate.net This technique is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. frontiersin.org For instance, the absolute configuration of psammaplysin A, which contains a related 1,6-dioxa-2-azaspiro[4.6]undecane core, was verified using a combination of experimental and calculated ECD data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR provides information about the relative stereochemistry through coupling constants and Nuclear Overhauser Effect (NOE) experiments, advanced computational methods have enabled its use in assigning absolute configuration. numberanalytics.com The "DP4+" probability analysis is a powerful statistical method that compares experimental ¹H and ¹³C NMR chemical shifts with values calculated (often using DFT with the GIAO method) for each possible diastereoisomer. nih.govacs.org By determining which calculated structure has the highest probability of matching the experimental data, the most likely stereoisomer can be identified with a high degree of confidence. acs.org

The table below outlines the primary methods used for assigning the absolute configuration of spirocyclic compounds.

TechniquePrincipleApplication NotesReferences
Single-Crystal X-ray DiffractionDiffraction of X-rays by a crystalline solid to determine the precise arrangement of atoms in three-dimensional space.Provides unambiguous assignment of absolute and relative stereochemistry. Requires a single, high-quality crystal. nih.govnumberanalytics.comacs.org
Electronic Circular Dichroism (ECD)Measures the differential absorption of circularly polarized light by a chiral molecule.The experimental spectrum is compared to quantum chemically calculated spectra for all possible isomers to determine the absolute configuration. nih.govresearchgate.netmdpi.com
NMR Spectroscopy with DP4+ AnalysisStatistical comparison of experimental ¹H and ¹³C NMR chemical shifts with DFT-calculated values for all possible stereoisomers.A powerful tool for assigning relative and absolute configuration in solution, especially when X-ray crystallography is not feasible. nih.govacs.org

Impact of Stereoisomerism on Molecular Recognition and Structural Interactions

The specific three-dimensional arrangement of atoms in stereoisomers of this compound and related spiro compounds has a profound impact on their interactions with other molecules, particularly biological macromolecules like proteins and enzymes. This difference in molecular recognition is the basis for the varying biological activities often observed between enantiomers or diastereomers.

Stereoisomerism directly influences how a molecule fits into a chiral binding site of a biological target, such as an enzyme's active site or a receptor's binding pocket. numberanalytics.com Enantiomers, being non-superimposable mirror images, can exhibit dramatically different biological activities. For example, in a study of a racemic oxaspiropiperidine inhibitor of the Chikungunya virus helicase, the two enantiomers showed a significant difference in enzyme inhibition and antiviral activity. biorxiv.org The (R)-enantiomer was found to be the active form, a common phenomenon where only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. biorxiv.org

Similarly, the relative arrangement of substituents in diastereomers leads to different shapes and surface properties, affecting their ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target. In ligands for sigma receptors, stark differences in binding affinity for σ₁R and σ₂R subtypes were observed between stereoisomers. acs.org For instance, the (S)-enantiomer of one compound showed high affinity for σ₁R, whereas the (R)-enantiomer had a much lower affinity for the same receptor. acs.org

In the solid state, stereochemistry governs the intermolecular interactions that dictate crystal packing. Different stereoisomers can form distinct hydrogen-bonding networks and supramolecular assemblies, influencing physical properties like melting point and solubility. mdpi.com For example, analysis of cyclic NH carboximides shows how different stereochemical arrangements lead to varied and complex hydrogen-bonding patterns, such as dimers and chains. mdpi.com This fundamental principle of molecular recognition extends from solid-state chemistry to the complex interactions within biological systems.

Conformational Analysis of 7 Azaspiro 4.6 Undecan 6 One Ring Systems

Theoretical and Computational Studies of Conformational Preferences

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Polarizable Continuum Models (PCM), are instrumental in elucidating the conformational preferences of complex molecules like 7-Azaspiro[4.6]undecan-6-one. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles can be extrapolated from studies on its constituent rings and related spiro systems.

Computational modeling of substituted azepane rings has demonstrated that these seven-membered rings possess considerable conformational flexibility. rsc.orgrsc.org DFT calculations, often in conjunction with NMR spectroscopy, have been employed to identify low-energy conformations, which typically include various chair-like, boat-like, and twist conformations. For instance, studies on monofluorinated azepanes have shown that a single fluorine atom can significantly bias the ring towards one major conformation, an effect that is dependent on the stereochemistry of the fluorine and other substituents. rsc.orgrsc.org

Similarly, computational studies of cyclopentanone (B42830) have established its preference for a twisted conformation with C2 symmetry. researchgate.net The barrier to pseudorotation in cyclopentanone is relatively high, indicating a more rigid structure compared to cyclopentane (B165970). researchgate.net

For the entire this compound molecule, a computational approach would involve a systematic search of the potential energy surface to identify all possible conformers arising from the different puckering modes of the azepane and cyclopentanone rings. DFT calculations would then be used to optimize the geometry of each conformer and to determine their relative energies. The use of a Polarizable Continuum Model would allow for the inclusion of solvent effects, providing a more accurate prediction of the conformational population in solution.

Ring Strain and Flexibility in the Spiro[4.6]undecane Skeleton

The spiro[4.6]undecane skeleton, which forms the core of this compound, is characterized by a significant degree of ring strain. This strain arises from the spiro-fusion of a five-membered ring and a seven-membered ring, which forces bond angles to deviate from their ideal values. libretexts.org The rigid nature of the spirocyclic framework restricts the conformational freedom of both rings compared to their non-fused counterparts. scispace.comresearchgate.net

The presence of the nitrogen atom and the carbonyl group in this compound further influences the ring strain and flexibility. The nitrogen atom can participate in various non-covalent interactions, and the sp2-hybridized carbonyl carbon introduces a planar region into the cyclopentanone ring, affecting its puckering.

Preferred Conformations and Dynamics of the Azepane and Cyclopentanone Moieties

The azepane ring in this compound is expected to adopt a limited set of low-energy conformations due to the constraints of the spirocyclic system. In isolated substituted azepanes, chair and twist-chair conformations are often preferred to minimize steric interactions. However, within the spiro[4.6]undecane framework, the connectivity to the cyclopentanone ring will favor specific azepane puckers that can accommodate the spiro-junction with minimal energetic penalty.

The cyclopentanone ring, as previously mentioned, has a known preference for a twisted conformation. researchgate.net In the context of the spiro compound, this twist will be influenced by the adjacent azepane ring. The dynamics of the cyclopentanone moiety will likely involve pseudorotation between different twisted forms, although the energy barriers for these transitions may be higher than in isolated cyclopentanone due to the steric hindrance from the fused seven-membered ring.

The interplay between the conformational preferences of the two rings is a key feature of the spirocyclic system. The preferred conformation of the entire molecule will be the one that best balances the energetic demands of both rings, minimizing torsional and steric strains across the entire structure.

Influence of Substituents on the Conformational Landscape of this compound

Substituents on the this compound scaffold can have a profound impact on its conformational landscape. The position, size, and electronic nature of the substituent will determine its influence.

For example, a substituent on the azepane ring can further restrict its conformational flexibility. Studies on substituted azepanes have shown that bulky substituents tend to occupy equatorial positions to minimize steric strain. rsc.org The presence of heteroatoms in substituents can lead to intramolecular hydrogen bonding or other non-covalent interactions that can stabilize a particular conformation.

A substituent on the cyclopentanone ring can also alter its preferred pucker. For instance, an α-substituent on a cyclopentanone ring can influence the equilibrium between different envelope and twist conformations. acs.org

In the case of this compound, a substituent on the nitrogen atom (position 7) would be particularly influential. The nature of this substituent would affect the local geometry around the nitrogen and could have long-range effects on the conformation of both rings. For instance, a bulky N-substituent could sterically interact with protons on the cyclopentanone ring, leading to a distortion of the entire spiro-framework.

The following table summarizes the expected conformational preferences of the individual rings within the this compound system:

Ring SystemExpected ConformationsInfluencing Factors
Azepane Chair-like, Boat-like, TwistSpiro-fusion, Substituents, Transannular interactions
Cyclopentanone Twisted (C2 symmetry)Spiro-fusion, Carbonyl group, Substituents

Chemical Transformations and Reactivity of 7 Azaspiro 4.6 Undecan 6 One Derivatives

Modifications of the Ketone Functionality (e.g., reduction, enolization, derivatization)

The ketone group at the 6-position is a primary site for a variety of chemical modifications, allowing for the introduction of new functional groups and the creation of diverse molecular architectures.

Reduction: The carbonyl group can be readily reduced to a hydroxyl group to form the corresponding alcohol, 7-azaspiro[4.6]undecan-6-ol. This transformation can be achieved using various reducing agents.

Reducing AgentProductReaction Conditions
Sodium borohydride (NaBH₄)7-Azaspiro[4.6]undecan-6-olMethanol, Room Temperature
Lithium aluminum hydride (LiAlH₄)7-Azaspiro[4.6]undecan-6-olTetrahydrofuran, 0 °C to RT
Catalytic Hydrogenation (H₂/Pd-C)7-Azaspiro[4.6]undecan-6-olEthanol, Elevated Pressure

Enolization and Derivatization: The presence of α-protons adjacent to the ketone allows for the formation of enolates, which are key intermediates for various functionalization reactions. Treatment with a suitable base can generate the enolate, which can then be trapped to form enol ethers or silyl enol ethers. Furthermore, the ketone can undergo condensation reactions with amines to form enamines. The ketone functionality can also be converted into other derivatives such as ketoximes through reaction with hydroxylamine, or hydrazones by reacting with hydrazine derivatives.

Functionalization at the Azepane Nitrogen Atom

The secondary amine in the azepane ring provides a nucleophilic center that can be readily functionalized through various reactions, including alkylation, acylation, and protection.

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. It can also be acylated using acyl chlorides or anhydrides to introduce a range of substituents.

ReagentFunctional Group IntroducedProduct Type
Alkyl Halide (e.g., CH₃I)AlkylN-Alkyl derivative
Acyl Chloride (e.g., CH₃COCl)AcylN-Acyl derivative
Benzyl BromideBenzylN-Benzyl derivative

N-Protection: For multi-step syntheses, it is often necessary to protect the nitrogen atom to prevent unwanted side reactions. Common protecting groups for secondary amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be introduced under standard conditions.

Synthetic Routes Involving Ring System Rearrangements (e.g., expansion, contraction)

The spirocyclic nature of 7-azaspiro[4.6]undecan-6-one and its derivatives allows for unique ring system rearrangements, leading to the formation of novel heterocyclic structures.

Beckmann Rearrangement: The ketoxime derived from this compound can undergo a Beckmann rearrangement upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid). This reaction involves the migration of one of the α-carbon atoms to the nitrogen atom of the oxime, resulting in the formation of a ring-expanded bicyclic lactam. This provides a synthetic route to diaza-spiro compounds with larger ring systems.

Schmidt Reaction: The ketone can also undergo a Schmidt reaction by treatment with hydrazoic acid (HN₃) in the presence of a strong acid. This reaction inserts a nitrogen atom into the ring system adjacent to the carbonyl group, leading to the formation of a ring-expanded lactam, similar to the product of the Beckmann rearrangement.

Reactions at Spiro-Fused Carbon Atoms and Adjacent Centers

The carbon atoms alpha to the ketone and the spiro-carbon atom itself can participate in various chemical transformations, although these are generally less common than modifications at the ketone or nitrogen.

α-Halogenation: The α-protons to the ketone are acidic and can be substituted with halogens (e.g., bromine, chlorine) under appropriate conditions, typically involving the enolate intermediate. These α-halo ketones are versatile intermediates for subsequent nucleophilic substitution reactions.

Reactions directly at the spiro-fused carbon atom are less facile due to its quaternary nature and steric hindrance. However, under specific conditions, such as those involving radical intermediates or highly reactive reagents, functionalization at this position might be achievable, leading to the synthesis of highly complex and sterically hindered molecules.

Synthetic Utility and Scaffold Applications of 7 Azaspiro 4.6 Undecan 6 One

Role as Versatile Building Blocks in Complex Organic Synthesis

7-Azaspiro[4.6]undecan-6-one and its derivatives are valuable building blocks in organic synthesis due to their inherent structural rigidity and three-dimensionality. rsc.orgrsc.org These spirocyclic lactams provide a robust scaffold that can be strategically functionalized to create a variety of more complex molecules. Their utility stems from the presence of multiple reactive sites, including the lactam carbonyl group, the nitrogen atom, and the spirocyclic ring system itself, which can be manipulated through various chemical transformations.

The synthesis of azaspiro[3.3]heptanes, a related class of compounds, highlights the potential for creating alternatives to traditionally used, but less stable, heterocyclic systems in drug discovery. nih.gov The development of straightforward synthetic routes to these and other azaspirocycles has expanded their accessibility and application in medicinal chemistry. nih.gov Organic building blocks, in general, are fundamental to the modular assembly of complex molecular architectures, playing a crucial role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The unique topology of this compound, featuring a five-membered and a seven-membered ring sharing a single carbon atom, offers a distinct starting point for the synthesis of novel chemical entities.

The reactivity of the lactam moiety within the this compound framework allows for a range of synthetic manipulations. For instance, reduction of the carbonyl group can provide the corresponding cyclic amine, while ring-opening reactions can lead to linear amino acid derivatives with a spirocyclic substituent. The nitrogen atom can be acylated, alkylated, or incorporated into larger heterocyclic systems. Furthermore, the carbocyclic portion of the molecule can be functionalized through various C-H activation or cycloaddition strategies, further expanding its synthetic potential.

Scaffold Diversity Generation and Creation of Structural Analogues

The rigid, three-dimensional structure of this compound makes it an excellent scaffold for generating molecular diversity. By systematically modifying the core structure, chemists can create libraries of structurally related analogues with diverse biological activities. researchgate.net This approach is central to modern drug discovery, where the exploration of chemical space around a privileged scaffold can lead to the identification of potent and selective drug candidates. rsc.org

The generation of scaffold diversity from this compound can be achieved through several strategies. One approach involves the functionalization of the existing ring system, as mentioned previously. Another strategy is to modify the ring sizes or introduce heteroatoms into the carbocyclic ring, leading to a wide array of novel spirocyclic systems. For example, related spirocyclic systems like spiro[3.3]heptanes have been synthesized as building blocks for medicinal chemistry. nih.gov

The creation of structural analogues from a common scaffold like this compound is a powerful tool in medicinal chemistry. It allows for the systematic exploration of structure-activity relationships (SAR), where the biological activity of a series of compounds is correlated with their structural features. This information is crucial for optimizing lead compounds and designing new drugs with improved efficacy and safety profiles. The conformational rigidity of the spirocyclic scaffold helps in understanding the spatial requirements for biological activity. researchgate.net

Applications in the Total Synthesis of Natural Products Incorporating Azaspirocyclic Motifs (e.g., azaspirene (B1251222), psammaplysins)

The azaspirocyclic motif is a key structural feature in a number of biologically active natural products. The total synthesis of these complex molecules often relies on the use of pre-functionalized azaspirocyclic building blocks or the development of novel strategies for their construction.

A notable example is azaspirene , an angiogenesis inhibitor whose total synthesis has been achieved through various routes. nih.govresearchgate.netacs.org One concise six-step total synthesis of (±)-azaspirene highlights the efficiency of utilizing a γ-lactam formation from a linear precursor and tandem epoxidations to construct the core structure. acs.org Another approach accomplished the total synthesis of racemic azaspirene in 12 steps, featuring a convergent strategy involving the coupling of an isocyanate and a 3(2H)-furanone, followed by an intramolecular aldol (B89426) reaction to form the spiro core. oup.comoup.com

The psammaplysins are a family of brominated marine alkaloids that exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties. chemrxiv.orgacs.org These compounds are characterized by a unique 5/7-spiroisoxazoline-oxepine core. chemrxiv.orgthieme-connect.com The total synthesis of several psammaplysin family members, including psammaplysins A, M, O, and Q, and ceratinamide A, has been reported. chemrxiv.orgacs.org A key step in these syntheses often involves a dipolar cycloaddition to construct the spirocyclic core. acs.orgthieme-connect.comelsevierpure.com These synthetic efforts not only provide access to these rare natural products for further biological evaluation but also drive the development of new synthetic methodologies for the construction of complex azaspirocycles. researchgate.net

The following table summarizes key aspects of the total synthesis of these natural products:

Natural ProductKey Synthetic StrategiesReference(s)
Azaspireneγ-Lactam formation, tandem epoxidations, intramolecular aldol reaction. nih.govresearchgate.netacs.orgoup.comoup.com
PsammaplysinsDipolar cycloaddition to form the spiroisoxazoline-oxepine core. chemrxiv.orgacs.orgthieme-connect.comelsevierpure.com

Exploration of this compound in Drug Discovery Research

Spirocyclic Motifs as Privileged Structures in Bioactive Molecules

Spirocyclic motifs, including the 7-azaspiro[4.6]undecane core, are considered "privileged structures" in medicinal chemistry. rsc.orgnih.gov This designation is due to their frequent occurrence in a wide range of biologically active molecules, including natural products and synthetic drugs. nih.govrsc.orgnih.gov The inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for biological targets. rsc.orgbldpharm.com

The rigid nature of the spirocyclic scaffold reduces the conformational flexibility of a molecule, which can be advantageous in drug design. tandfonline.comresearchgate.net This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to a receptor, resulting in higher potency. rsc.org Furthermore, the introduction of a spiro center increases the sp3 character of a molecule, a feature that has been correlated with improved clinical success rates for drug candidates. bldpharm.com

Spirocyclic compounds have demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties. rsc.orgnih.gov The unique structural and conformational properties of spirocycles make them attractive scaffolds for the design of novel therapeutic agents targeting a variety of diseases. nih.govacs.orgnih.gov

Rational Design Strategies Involving Scaffold Hopping and Conformational Restriction

The this compound scaffold can be utilized in rational drug design strategies such as scaffold hopping and conformational restriction. Scaffold hopping involves replacing the core structure of a known active compound with a novel scaffold, such as a spirocycle, while maintaining the key pharmacophoric features required for biological activity. researchgate.net This strategy can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. researchgate.net

Conformational restriction is a powerful strategy in drug design where the flexibility of a molecule is reduced to lock it into its bioactive conformation. tandfonline.commdpi.comnih.gov The rigid nature of the this compound scaffold makes it an ideal tool for implementing this strategy. nih.gov By incorporating this spirocyclic motif into a drug candidate, the spatial orientation of key functional groups can be precisely controlled, leading to improved binding to the target receptor and a reduction in off-target effects. tandfonline.com This approach has been successfully applied in the optimization of various drug candidates, leading to compounds with enhanced efficacy and selectivity. bldpharm.comtandfonline.com The use of spirocycles to constrain the conformation of a molecule can also lead to a better understanding of the structure-activity relationship and the requirements of the biological target. researchgate.net

Advanced Spectroscopic and Computational Characterization of 7 Azaspiro 4.6 Undecan 6 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 7-Azaspiro[4.6]undecan-6-one, ¹H and ¹³C NMR provide critical information about the connectivity, chemical environment, and stereochemistry of the atoms.

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the spiro center and the nitrogen atom exhibit characteristic chemical shifts. The methylene (B1212753) protons on the five-membered pyrrolidine (B122466) ring and the seven-membered azepane ring are often diastereotopic due to the chiral spirocenter, resulting in more complex splitting patterns (e.g., appearing as distinct multiplets or doublets of doublets rather than simple triplets). For instance, in related N-substituted azaspiro[4.6]undecane systems, the protons of the seven-membered ring appear as a series of multiplets in the δ 1.4-2.0 ppm region. acs.org The protons on the carbon alpha to the lactam carbonyl (C-5) and the nitrogen (C-8) would be expected to be shifted downfield.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The quaternary spiro carbon (C-5) is a key diagnostic signal, typically appearing in the range of δ 60-75 ppm in related azaspirocycles. acs.orgajol.info The carbonyl carbon (C-6) of the lactam is the most deshielded, with a characteristic resonance above δ 170 ppm. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for definitively assigning these signals and confirming the spirocyclic framework by establishing proton-proton and proton-carbon correlations through bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C-1, C-2, C-3, C-4~1.5 - 1.9 (multiplets)~25 - 40Protons and carbons of the cyclopentane (B165970) ring.
C-5 (Spiro)-~60 - 75Quaternary spiro carbon, no attached protons.
C-6 (C=O)->170Lactam carbonyl carbon.
N-7~6.0 - 8.0 (broad singlet)-NH proton, shift is solvent-dependent.
C-8~3.2 - 3.5 (triplet-like)~40 - 50Methylene group alpha to the nitrogen.
C-9, C-10, C-11~1.4 - 1.8 (multiplets)~25 - 40Methylene groups of the azepane ring.

Note: These are estimated values based on data from analogous structures reported in the literature. Actual values may vary.

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement, bond lengths, bond angles, and conformation in the solid state. For spirocyclic systems, this technique is crucial for confirming the connectivity at the spiro center and establishing the relative stereochemistry.

In studies of related azaspiro[4.6] systems, such as 3-amino-1,3-diazaspiro[4.6]undecane-2,4-dione, X-ray diffraction reveals specific ring conformations. researchgate.net The five-membered ring (in this case, cyclopentane) typically adopts an envelope conformation to minimize steric and torsional strain, where one atom is out of the plane formed by the other four. researchgate.net The larger seven-membered azepane ring is more flexible and can adopt several low-energy conformations, such as a chair or twist-chair form. The crystal structure would also detail the planarity of the lactam group (-CO-NH-) and illustrate intermolecular interactions, such as hydrogen bonding involving the N-H proton and the carbonyl oxygen, which dictate the crystal packing.

Table 2: Typical Geometrical Parameters for an Azaspiro[4.6]undecane Lactam Core from X-ray Crystallography

ParameterTypical ValueReference System
C(spiro)-N Bond Length~1.47 ÅSpiro-lactam systems
C(spiro)-C Bond Length~1.54 ÅSpiro-lactam systems
C=O Bond Length~1.23 ÅAmide/Lactam systems
C-N (amide) Bond Length~1.34 ÅAmide/Lactam systems
C-N-C Bond Angle~120-125°Seven-membered lactams
Spiro Center Bond Angles~109.5° (tetrahedral)General spirocycles

Note: Values are approximations based on standard bond lengths and data from structurally similar crystallized compounds. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Under Electron Ionization (EI), azaspiro compounds undergo characteristic fragmentation pathways. aip.org The fragmentation of this compound would likely be initiated by several key processes:

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides, leading to the formation of a stabilized iminium cation.

Ring Cleavage: The bonds originating from the spiro carbon (C-5) are susceptible to cleavage, leading to the opening of either the cyclopentane or the azepane ring.

Retro-Diels-Alder (RDA)-type reactions: Though less common for saturated rings, RDA-type fragmentation of the azepane ring could occur, leading to the loss of neutral fragments.

Analysis of the resulting fragment ions allows for the reconstruction of parts of the molecular structure, providing corroborating evidence for the proposed connectivity. For example, LCMS analysis of the related 1-benzyl-1-azaspiro[4.6]undecane confirms its molecular weight and provides data on its fragments. acs.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value (predicted)IonPotential Fragmentation Pathway
165[M]⁺Molecular Ion
137[M - CO]⁺Loss of carbon monoxide from the lactam
122[M - C₃H₇]⁺Cleavage within the cyclopentane ring
96[C₆H₁₀N]⁺Cleavage at the spiro center, retaining the N-containing portion
69[C₅H₉]⁺Cyclopentyl cation from cleavage at the spiro center

Theoretical Prediction of Molecular Properties and Reactivity Profiles

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental data. For this compound, theoretical calculations can be employed to:

Predict Stable Conformations: By calculating the energies of various possible conformations of the flexible seven-membered ring (e.g., chair, boat, twist), the lowest energy (most stable) conformer can be identified.

Optimize Molecular Geometry: DFT calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR), which aid in the interpretation of experimental spectra.

Analyze Reactivity: By mapping the electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and atomic charges, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. This provides insight into the compound's chemical reactivity without the need for extensive experimental screening. For example, the lactam carbonyl oxygen would be identified as a site of high negative electrostatic potential, making it a hydrogen bond acceptor and a potential coordination site for Lewis acids.

These computational models provide a deeper understanding of the molecule's intrinsic electronic structure and behavior, guiding further synthetic modifications and applications. rsc.org

Conclusion and Future Research Directions

Summary of Key Advances in 7-Azaspiro[4.6]undecan-6-one Chemistry

Research into the this compound core, while still in its nascent stages, has seen several key developments. Initial synthetic efforts have largely focused on establishing viable routes to the core structure, often drawing inspiration from methodologies developed for other azaspirocyclic systems. Significant progress has been made in the construction of the quaternary spirocenter and the seven-membered lactam ring, which are the defining features of this scaffold.

One of the notable advancements has been the application of intramolecular cyclization strategies. These approaches often involve the use of carefully designed linear precursors that, under specific reaction conditions, fold to form the desired bicyclic system. For instance, methods analogous to those used for the synthesis of other spiro-lactams, such as ring-closing metathesis and intramolecular Heck reactions, are being explored for their applicability to the this compound framework.

Furthermore, the functionalization of the this compound scaffold is a critical area of advancement. Researchers have begun to investigate the reactivity of the lactam nitrogen and the alpha-carbon positions, opening avenues for the introduction of various substituents. This allows for the systematic exploration of the chemical space around the core structure, a crucial step in optimizing its properties for specific applications. The development of protecting group strategies compatible with the scaffold's reactivity profile has also been a key focus, enabling more complex synthetic transformations.

Persistent Challenges and Emerging Opportunities in Synthetic Methodologies

Despite the progress, the synthesis of this compound and its derivatives is not without its challenges. The construction of the spirocyclic junction, particularly with control over stereochemistry, remains a formidable task. The seven-membered ring also introduces a degree of conformational flexibility that can complicate stereoselective reactions.

A significant hurdle is the often-low yield and limited substrate scope of the current synthetic routes. Many of the multi-step sequences required to build the scaffold suffer from cumulative yield losses, making the production of large quantities for extensive biological screening difficult. Moreover, the synthesis of enantiomerically pure this compound is a critical challenge that needs to be addressed for its potential pharmaceutical applications.

Future Trends in Azaspiro[4.6]undecane Research and Development

The future of azaspiro[4.6]undecane research is poised for significant growth, driven by the increasing demand for novel chemical matter in drug discovery and materials science. A key trend will be the expansion of the synthetic toolbox for accessing this scaffold, with a focus on diversity-oriented synthesis. This will enable the creation of large and diverse libraries of this compound derivatives for high-throughput screening.

Another important direction will be the detailed investigation of the structure-activity relationships (SAR) of compounds based on this scaffold. By systematically modifying the substituents on the rings and evaluating the impact on biological activity, researchers can gain a deeper understanding of how the molecule interacts with its biological targets. This knowledge will be invaluable for the rational design of more potent and selective therapeutic agents.

The exploration of the this compound scaffold in different therapeutic areas is also expected to be a major focus. While its potential is still largely untapped, its structural features suggest that it could be a valuable framework for targeting a wide range of biological processes. We can anticipate seeing this scaffold being investigated for its potential in areas such as oncology, neuroscience, and infectious diseases.

Untapped Avenues for Further Exploration of the this compound Scaffold

Beyond its potential in medicinal chemistry, the this compound scaffold offers several untapped avenues for exploration. Its unique three-dimensional structure could be exploited in the design of novel materials with interesting physical and chemical properties. For example, polymers incorporating this rigid scaffold could exhibit enhanced thermal stability or unique optical properties.

The use of this compound as a chiral ligand in asymmetric catalysis is another intriguing possibility. The well-defined spatial arrangement of functional groups around the spirocenter could be leveraged to create highly effective catalysts for a variety of chemical transformations.

Q & A

Q. How can researchers integrate this compound into multicomponent reaction systems for library diversification?

  • Methodological Answer : Utilize Ugi or Passerini reactions to introduce diversity at the spiro nitrogen. Optimize catalyst systems (e.g., Sc(OTf)₃) for stereocontrol. Analyze product distributions via UPLC-MS and dereplicate using spectral databases .

Data Presentation and Reproducibility Guidelines

  • Data Tables : Include raw spectral data (NMR shifts, MS peaks) and statistical metrics (e.g., R² for linear regression in stability studies) .
  • Experimental Reproducibility : Document instrument parameters (e.g., NMR pulse sequences, HPLC gradients) and deposit synthetic protocols in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.